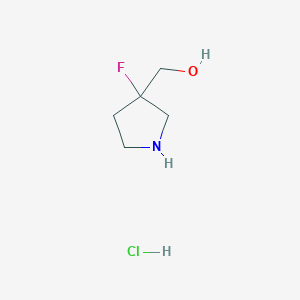

(3-Fluoropyrrolidin-3-yl)methanol hydrochloride

Description

The exact mass of the compound (3-Fluoropyrrolidin-3-yl)methanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Fluoropyrrolidin-3-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoropyrrolidin-3-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluoropyrrolidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWCLQSSUKTHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CO)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803611-93-9 | |

| Record name | (3-fluoropyrrolidin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluoropyrrolidin-3-yl)methanol hydrochloride: A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride, a fluorinated heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a representative synthetic pathway, analytical characterization, and its strategic applications in the design of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Scaffolds

The five-membered pyrrolidine ring is a ubiquitous scaffold in biologically active compounds, prized for its three-dimensional structure and its ability to serve as a versatile pharmacophore.[1][2] The strategic introduction of a fluorine atom onto this scaffold, as seen in (3-Fluoropyrrolidin-3-yl)methanol, imparts a range of desirable properties. Fluorine, with its high electronegativity, can profoundly influence a molecule's pKa, lipophilicity, conformational preference, and metabolic stability. These modulations are critical in drug design for enhancing target binding affinity, improving pharmacokinetic profiles, and blocking unwanted metabolic pathways.[3]

(3-Fluoropyrrolidin-3-yl)methanol hydrochloride combines this strategic fluorination with a primary alcohol functional group, providing a convenient attachment point for further chemical elaboration. This makes it a highly valuable building block for constructing more complex molecules with therapeutic potential, particularly in areas like central nervous system (CNS) disorders where properties like blood-brain barrier permeability are crucial.[4]

Chemical Identity and Physicochemical Properties

Confirming the precise identity and properties of a chemical reagent is the foundation of reproducible science. The key identifiers and properties for (3-Fluoropyrrolidin-3-yl)methanol hydrochloride are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (3-Fluoropyrrolidin-3-yl)methanol hydrochloride | [5][6] |

| CAS Number | 1803611-93-9 (Unspecified stereochemistry) | [5][7] |

| Molecular Formula | C₅H₁₁ClFNO | [5][6] |

| Molecular Weight | 155.6 g/mol | [5][6] |

| Appearance | Solid | [7] |

| Purity | Typically ≥97% | [5][6] |

| InChI Key | RTWCLQSSUKTHBX-UHFFFAOYSA-N | [5][7] |

| Canonical SMILES | C1NCC(C1)(CO)F.Cl | [4] |

| Storage Conditions | Store at room temperature in a dry, cool environment. | [7] |

Synthesis and Purification: A Representative Pathway

While multiple synthetic routes to chiral fluorinated pyrrolidines exist, a common and effective strategy is the "chiral pool" approach. This method leverages readily available, enantiomerically pure starting materials to transfer chirality to the final product, avoiding costly and complex resolution steps later in the synthesis.

The following protocol is a representative, conceptual methodology based on established chemical principles for this class of compounds, such as starting from protected amino acids, followed by cyclization, reduction, and fluorination steps.[4][8]

Synthetic Workflow Diagram

Caption: Figure 1: Representative Synthetic Workflow.

Step-by-Step Representative Protocol

Expertise Note: The choice of a Boc (tert-butyloxycarbonyl) protecting group is strategic. It is stable to a wide range of reaction conditions, including Grignard reactions and certain fluorination reagents, but can be removed under acidic conditions that are orthogonal to the other steps, ensuring the integrity of the molecule until the final stages.

-

Ring Formation and Esterification: Start with a protected chiral precursor like N-Boc-L-Aspartic anhydride. Cyclization followed by esterification yields a key intermediate, N-Boc-4-Oxo-L-proline methyl ester. This establishes the core pyrrolidine ring with the correct stereochemistry derived from the starting material.

-

Hydroxymethylation: Treat the keto-proline intermediate with a suitable Grignard reagent and paraformaldehyde. This step introduces the hydroxymethyl group at the C4 position (which will become the C3 position in the final product nomenclature after re-prioritization).

-

Fluorination: The tertiary alcohol is then subjected to deoxofluorination. A common reagent for this transformation is Diethylaminosulfur trifluoride (DAST). This step is critical and must be performed with care, as DAST is hazardous. The reaction replaces the hydroxyl group with a fluorine atom.

-

Deprotection: The Boc protecting group is removed from the pyrrolidine nitrogen. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent like dioxane. This yields the free base form of the final product.

-

Salt Formation and Purification: To improve stability and handling properties, the free base is converted to its hydrochloride salt.[8] This is done by dissolving the free base in a suitable solvent (e.g., diethyl ether or methanol) and adding a solution of HCl in ether or dioxane. The resulting hydrochloride salt typically precipitates and can be isolated by filtration and purified by recrystallization.

Analytical Characterization

Rigorous analytical testing is non-negotiable to confirm the structure, identity, and purity of the synthesized material. A multi-technique approach is required for a self-validating system.

Analytical Workflow Diagram

Caption: Figure 2: Analytical Characterization Workflow.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be complex. The protons on the pyrrolidine ring will appear as overlapping multiplets due to extensive spin-spin coupling with each other and with the fluorine atom. The diastereotopic nature of the methylene protons further complicates the spectrum.[4] The hydroxymethyl protons (CH₂OH) would likely appear as a doublet or multiplet, also coupled to the fluorine. The N-H proton of the hydrochloride salt would be observable, often as a broad singlet.

-

¹⁹F NMR: The fluorine NMR spectrum should show a single, complex multiplet, confirming the presence of one unique fluorine environment. The complexity arises from coupling to the adjacent protons on the pyrrolidine ring and the hydroxymethyl group.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) in positive electrospray ionization (ESI+) mode is used to confirm the molecular weight. The expected exact mass for the protonated free base ([M+H]⁺) is m/z 120.0819.[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum would confirm the presence of key functional groups. Expected characteristic stretches include a broad peak for the O-H group (approx. 3400-3200 cm⁻¹), N-H stretches for the secondary ammonium salt (approx. 3000-2800 cm⁻¹), C-H stretches (approx. 2900 cm⁻¹), and a strong C-F stretch (approx. 1100-1000 cm⁻¹).

Applications in Medicinal Chemistry

The true value of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride lies in its application as a strategic building block. Its incorporation into drug candidates can be a key tactic to overcome common developmental hurdles.

Strategic Value in Drug Design

The different components of the molecule each contribute to its utility in modifying a lead compound's Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Caption: Figure 3: Strategic Value in Drug Design.

-

Metabolic Stability: The C-F bond is exceptionally strong. Placing a fluorine atom at a position susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can effectively block this pathway, increasing the drug's half-life.

-

Binding Affinity and Selectivity: Fluorine can alter the acidity of nearby protons (like the N-H), changing its hydrogen bonding capabilities. This can be fine-tuned to enhance binding to a desired biological target and decrease affinity for off-targets.[3]

-

Pharmacokinetics: Fluorine substitution can increase a molecule's lipophilicity, which may enhance membrane permeability and improve absorption or distribution, including penetration of the blood-brain barrier.[4]

-

Conformational Control: The bulky and electronegative fluorine atom can influence the puckering of the pyrrolidine ring, locking it into a specific conformation that is optimal for binding to a target protein.[9]

This scaffold is analogous to other fluorinated pyrrolidines that have been successfully incorporated into inhibitors of targets such as dipeptidyl peptidase IV (DPP-4) and various kinases, demonstrating the proven utility of this molecular strategy.[10][11]

Safety and Handling

As with any laboratory chemical, (3-Fluoropyrrolidin-3-yl)methanol hydrochloride should be handled with appropriate care. Based on data for the closely related compound 3-fluoropyrrolidine hydrochloride, the following hazards should be anticipated:

Standard Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete information.

Conclusion

(3-Fluoropyrrolidin-3-yl)methanol hydrochloride is more than just a chemical reagent; it is a sophisticated tool for medicinal chemists. By combining the conformationally constrained, three-dimensional structure of the pyrrolidine ring with the powerful electronic effects of a fluorine atom and the synthetic versatility of a hydroxymethyl group, it provides a validated and highly effective building block for accelerating the discovery of novel therapeutics. Its strategic use can help overcome challenges in potency, selectivity, and pharmacokinetics, making it a valuable component in the modern drug development pipeline.

References

-

PubChem. (n.d.). 3-Fluoropyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). (3R)-3-fluoropyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). [(3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol]. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Gioia, C., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved February 4, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved February 4, 2026, from [Link]

-

Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 4, 2026, from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. (R)-(3-Fluoropyrrolidin-3-YL)methanol | Benchchem [benchchem.com]

- 5. (3-FLUOROPYRROLIDIN-3-YL)METHANOL HCL | CymitQuimica [cymitquimica.com]

- 6. [(3S)-3-fluoropyrrolidin-3-yl]methanol hydrochloride 97% | CAS: 2322930-09-4 | AChemBlock [achemblock.com]

- 7. (3-Fluoropyrrolidin-3-yl)methanol hydrochloride | 1803611-93-9 [sigmaaldrich.com]

- 8. Buy (3-Fluoropyrrolidin-2-yl)methanol (EVT-12240359) [evitachem.com]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (S)-(+)-3-氟吡咯烷盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. ossila.com [ossila.com]

- 12. 3-Fluoropyrrolidine hydrochloride | C4H9ClFN | CID 21975228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]

(3-Fluoropyrrolidin-3-yl)methanol hydrochloride CAS number 1803611-93-9

An In-Depth Technical Guide to (3-Fluoropyrrolidin-3-yl)methanol hydrochloride CAS Number: 1803611-93-9

Abstract

This document provides a comprehensive technical overview of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride, a key building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, general synthetic considerations, and critical quality control workflows. The primary focus is to elucidate the rationale behind its application in drug discovery, detailing how its unique structural features—the pyrrolidine scaffold, a tertiary fluorine atom, and a hydroxymethyl functional group—are leveraged to design novel therapeutics with enhanced pharmacological profiles. This guide is intended to serve as a practical resource for scientists engaged in the design and synthesis of next-generation pharmaceuticals.

The Strategic Value of Fluorinated Pyrrolidines in Drug Design

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its ability to serve as a rigid, three-dimensional framework for presenting substituents in precise spatial orientations.[1][2] This non-planar structure allows for a more nuanced exploration of the pharmacophore space compared to flat, aromatic systems, which is often critical for achieving high potency and target selectivity.[1]

The introduction of fluorine into such scaffolds has become a cornerstone of modern drug design.[3] Fluorine's high electronegativity and small size can profoundly alter a molecule's properties by:

-

Enhancing Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the compound's half-life.[4]

-

Modulating pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby amines, affecting their ionization state at physiological pH and thus influencing target binding and cell permeability.

-

Improving Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with protein targets.[5]

-

Altering Lipophilicity: Strategic fluorination can increase lipophilicity, which can be leveraged to optimize a drug's ability to cross membranes, including the blood-brain barrier for CNS-active compounds.[1]

(3-Fluoropyrrolidin-3-yl)methanol hydrochloride synergistically combines these attributes, offering a pre-packaged, versatile building block for creating novel chemical entities.

Physicochemical and Safety Profile

A thorough understanding of the compound's fundamental properties is the first step in its effective application.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1803611-93-9 | [6] |

| Molecular Formula | C₅H₁₁ClFNO | |

| Molecular Weight | 155.60 g/mol | [6] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [6] |

| Storage Temperature | Store at room temperature, keep dry and cool. |

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[7] Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

-

Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.[9]

Synthesis Strategy and Quality Assurance

While specific manufacturing processes are proprietary, a general understanding of the synthetic approach and the necessary quality control is vital for ensuring the reliability of experimental outcomes.

General Synthetic Approach

The synthesis of a chiral compound like (3-Fluoropyrrolidin-3-yl)methanol hydrochloride typically starts from a chiral precursor to establish the desired stereochemistry from the outset. This "chiral pool" approach is often more efficient than introducing chirality later or separating enantiomers.[1] A plausible pathway involves:

-

Starting Material: A suitably protected derivative of a chiral starting material like aspartic acid.[1]

-

Ring Formation: Cyclization reactions to form the core pyrrolidine ring.[10]

-

Fluorination: Introduction of the fluorine atom at the C3 position using an electrophilic or nucleophilic fluorinating agent (e.g., Selectfluor or DAST).[10] This step is often diastereoselective, guided by the existing stereocenter.[1]

-

Functional Group Manipulation: Reduction of a carboxylic acid or ester functionality to the primary alcohol (hydroxymethyl group).

-

Deprotection and Salt Formation: Removal of any protecting groups and subsequent treatment with hydrochloric acid to form the stable, crystalline hydrochloride salt, which improves handling and solubility.[10]

Self-Validating Quality Control Workflow

To ensure the identity, purity, and structural integrity of the building block, a multi-pronged analytical approach is non-negotiable. Each step validates the others, creating a robust QC system.

Caption: A self-validating QC workflow for incoming chemical building blocks.

Experimental Protocol: Purity Assessment by HPLC

This protocol describes a standard method for determining the purity of the title compound.

-

System Preparation:

-

Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

-

Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

System Equilibration: Purge all lines and equilibrate the column with 95% A / 5% B for at least 15 minutes at the initial flow rate.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride.

-

Dissolve in 1.0 mL of a 50:50 mixture of Water:Methanol to create a 1 mg/mL stock solution.

-

Vortex until fully dissolved. Transfer to an HPLC vial.

-

-

Chromatographic Method:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 205 nm (as the compound lacks a strong chromophore).

-

Gradient Program:

-

0.0 min: 5% B

-

10.0 min: 95% B

-

12.0 min: 95% B

-

12.1 min: 5% B

-

15.0 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. The result should be ≥97% for a high-quality batch.

-

Causality Behind Experimental Choices:

-

C18 Column: This is a versatile, non-polar stationary phase suitable for retaining and separating small, polar molecules like our analyte.

-

Formic Acid: Added to the mobile phase to act as an ion-pairing agent and acidify the solution. This ensures the pyrrolidine nitrogen is protonated, leading to sharper, more symmetrical peaks.

-

Gradient Elution: Starting with a highly aqueous mobile phase (5% B) ensures the polar analyte is retained on the column. Gradually increasing the organic content (to 95% B) allows for the elution of the main compound and any less polar impurities.

-

Detection at 205 nm: In the absence of a significant UV chromophore, detection at a low wavelength is necessary to visualize the compound.

Application in Drug Discovery: A Mechanistic Perspective

The utility of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride lies in the strategic combination of its three key structural motifs.

Caption: The logical flow from structural features to therapeutic potential.

-

The Hydroxymethyl Group as a Synthetic Handle: The primary alcohol is the key reactive site for synthetic elaboration. It allows for the attachment of the scaffold to a larger molecule via ether or ester linkages, or it can be oxidized to an aldehyde or carboxylic acid for further reactions like reductive amination or amide bond formation. This versatility is paramount for library synthesis and structure-activity relationship (SAR) studies.

-

The Fluorine Atom as a "Pharmacokinetic Modulator": The C-F bond is exceptionally strong and not prone to metabolic cleavage. Placing the fluorine at a tertiary carbon, adjacent to the reactive hydroxymethyl group and the pyrrolidine nitrogen, can sterically and electronically shield these sites from metabolizing enzymes (e.g., Cytochrome P450s), thus enhancing the compound's metabolic stability.[4] Furthermore, its strong electron-withdrawing effect lowers the basicity of the pyrrolidine nitrogen, which can be fine-tuned to optimize target binding or reduce off-target effects like hERG channel inhibition.

-

The Pyrrolidine Ring as a "Conformational Anchor": The rigid, puckered nature of the pyrrolidine ring orients the fluorine and the synthetic vector (derived from the hydroxymethyl group) in a well-defined three-dimensional space.[1] This is crucial for achieving selective interactions with the complex 3D surfaces of biological targets like enzyme active sites or receptor binding pockets.[1] This pre-organization reduces the entropic penalty of binding, often leading to higher affinity.

Conclusion

(3-Fluoropyrrolidin-3-yl)methanol hydrochloride is more than a simple chemical; it is a highly engineered building block designed to solve common challenges in drug discovery. It provides a robust, fluorinated scaffold that imparts metabolic stability and offers a convenient point for synthetic diversification. Its inherent three-dimensional structure is ideal for creating potent and selective interactions with biological targets. By understanding the interplay of its structural components and implementing rigorous, self-validating quality control, research organizations can effectively leverage this compound to accelerate the development of novel and improved therapeutics.

References

- Benchchem. (R)-(3-Fluoropyrrolidin-3-YL)methanol. Benchchem.com.

- Ossila. (S)-(+)-3-Fluoropyrrolidine hydrochloride. Ossila.com.

- EvitaChem. (3-Fluoropyrrolidin-2-yl)methanol. Evitachem.com.

- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). mdpi.com.

- Fisher Scientific.

- CymitQuimica. (3-FLUOROPYRROLIDIN-3-YL)METHANOL HCL. cymitquimica.com.

- Autechaux. CAS: 1803611-93-9 Name: (3-Fluoropyrrolidin-3-yl)methanol hydrochloride. autechaux.com.

- AK Scientific, Inc. (3-Fluoropiperidin-3-yl)

- Smolecule. (5-methylpyridin-3-yl)methanol hydrochloride. smolecule.com.

- Sigma-Aldrich. (3-Fluoropyrrolidin-3-yl)methanol hydrochloride. sigmaaldrich.com.

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. mdpi.com.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. mdpi.com.

- Royal Society of Chemistry. β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. pubs.rsc.org.

- Fisher Scientific. eMolecules (3-fluoropyrrolidin-3-yl)methanol hydrochloride. fishersci.com.

- PubChem. ((3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol. pubchem.ncbi.nlm.nih.gov.

- ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry.

- ACS Publications.

- Fisher Scientific. SAFETY DATA SHEET (S)-3-Fluoropyrrolidine hydrochloride. fishersci.com.

- Capot Chemical. MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. capotchem.com.

Sources

- 1. (R)-(3-Fluoropyrrolidin-3-YL)methanol | Benchchem [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. (3-FLUOROPYRROLIDIN-3-YL)METHANOL HCL | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. capotchem.com [capotchem.com]

- 10. Buy (3-Fluoropyrrolidin-2-yl)methanol (EVT-12240359) [evitachem.com]

Technical Monograph: (3-Fluoropyrrolidin-3-yl)methanol Hydrochloride

Topic: (3-Fluoropyrrolidin-3-yl)methanol hydrochloride molecular weight Content Type: In-depth technical guide.

Executive Summary: The Fluorinated Scaffold Advantage

In the landscape of modern medicinal chemistry, (3-Fluoropyrrolidin-3-yl)methanol hydrochloride represents a high-value "chiral pool" alternative and a strategic bioisostere. Unlike simple pyrrolidines, this scaffold introduces a quaternary center at the C3 position featuring both a fluorine atom and a hydroxymethyl group.

This specific substitution pattern offers three distinct advantages for drug design:

-

pKa Modulation: The electron-withdrawing fluorine atom (β-position to the nitrogen) lowers the basicity of the pyrrolidine nitrogen (typically from pKa ~11.3 to ~8.5), improving oral bioavailability and blood-brain barrier (BBB) penetration.

-

Metabolic Stability: The C3 quaternary center blocks metabolic oxidation at a typically labile site.

-

Conformational Biasing: The gem-disubstitution restricts the pyrrolidine ring puckering, potentially locking the pharmacophore into a bioactive conformation.

Chemical Identity & Physical Constants

The precise molecular weight is critical for stoichiometry in synthetic workflows. The hydrochloride salt form is the industry standard for stability and handling.

Table 1: Physicochemical Specifications

| Parameter | Value | Notes |

| IUPAC Name | (3-Fluoropyrrolidin-3-yl)methanol hydrochloride | |

| Common Name | 3-Fluoro-3-(hydroxymethyl)pyrrolidine HCl | |

| CAS Number | 1803611-93-9 | Generic; stereoisomers have unique CAS. |

| Molecular Formula | C₅H₁₁ClFNO | (C₅H₁₀FNO · HCl) |

| Molecular Weight (Salt) | 155.60 g/mol | Use this for stoichiometric calculations. |

| Molecular Weight (Free Base) | 119.14 g/mol | C₅H₁₀FNO |

| Appearance | White to off-white hygroscopic solid | Store under desiccated conditions. |

| Solubility | Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane, Et₂O). |

Synthetic Architecture: A Self-Validating Protocol

The synthesis of gem-fluoro-hydroxymethyl pyrrolidines is non-trivial due to the risk of elimination (HF loss) or rearrangement. The most robust pathway involves the construction of the quaternary center via a cyanohydrin intermediate, followed by fluorination and reduction.

The "Cyanohydrin-Fluorination" Workflow

This protocol prioritizes regio-control and safety.

Step 1: Cyanohydrin Formation

-

Precursor: N-Boc-3-pyrrolidinone.

-

Reagents: TMSCN (Trimethylsilyl cyanide), ZnI₂ (catalyst).

-

Mechanism: Nucleophilic attack of cyanide on the ketone creates the quaternary center with a protected oxygen.

Step 2: Deoxyfluorination (The Critical Step)

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

-

Process: The hydroxyl group (revealed or silylated) is substituted by fluorine.

-

Control: Low temperature (-78°C to 0°C) is mandatory to prevent elimination to the vinyl fluoride.

Step 3: Nitrile Hydrolysis & Reduction

-

Transformation: The nitrile (-CN) is hydrolyzed to the acid/ester and subsequently reduced to the primary alcohol (-CH₂OH) using LiBH₄ or Borane-THF.

Step 4: Deprotection

-

Reagents: 4M HCl in Dioxane.

-

Product: Precipitates as the hydrochloride salt.[1]

Visualization: Synthetic Logic Flow

Figure 1: Step-wise synthetic pathway for generating the quaternary fluorinated scaffold.

Analytical Fingerprint & Characterization

Verifying the structure of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride requires careful interpretation of NMR data due to Heteronuclear coupling (

Nuclear Magnetic Resonance (NMR)[2]

- NMR: Expect a singlet (decoupled) or complex multiplet around -160 to -170 ppm .

-

NMR (D₂O):

-

The methylene protons of the hydroxymethyl group (-CH₂OH) will appear as a doublet (or dd) due to coupling with the geminal fluorine (

). This is the diagnostic signal. -

Pyrrolidine ring protons will show complex splitting patterns due to geminal and vicinal coupling with the fluorine.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Observed Mass:

.-

Note: The HCl is lost in the MS source; you observe the free base cation.

-

Chlorine Isotope Pattern: You will not see the 3:1 Cl isotope pattern on the parent ion unless you run in negative mode or look for adducts, as the cation is C₅H₁₁FNO⁺.

-

Strategic Applications in Drug Discovery

This scaffold is not merely a building block; it is a tool for optimizing physicochemical properties.

Decision Logic: When to Use This Scaffold

Use the following logic gate to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.

Figure 2: Decision matrix for incorporating the fluorinated pyrrolidine scaffold.

Handling & Safety Protocols

As a hydrochloride salt of a secondary amine and alkyl fluoride, standard laboratory safety protocols apply.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture absorption will alter the effective molecular weight, leading to stoichiometry errors in synthesis.

-

Stability: Stable under acidic conditions. Avoid strong bases unless the free amine is immediately reacted, as free amino-fluorohydrins can theoretically undergo intramolecular cyclization or elimination over time.

References

-

ChemicalBook. (S)-3-Fluoro-pyrrolidine hydrochloride Properties and Applications. Retrieved from

-

National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from

-

BenchChem. (R)-(3-Fluoropyrrolidin-3-yl)methanol Properties. Retrieved from

-

Sigma-Aldrich. Safety Data Sheet: (3-Fluoropyrrolidin-3-yl)methanol hydrochloride. Retrieved from

Sources

Spectroscopic Profiling of (3-Fluoropyrrolidin-3-yl)methanol Hydrochloride: A Technical Guide

Introduction & Chemical Identity

Target Compound: (3-Fluoropyrrolidin-3-yl)methanol hydrochloride

CAS Registry Number: 1803611-93-9 (Racemic) / 2322930-09-4 (Chiral S-isomer)

Molecular Formula:

This guide provides a comprehensive technical analysis of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride. This compound represents a specialized "gem-disubstituted" scaffold where the 3-position of the pyrrolidine ring contains both a fluorine atom and a hydroxymethyl group. This structural motif is highly valued in medicinal chemistry for its ability to modulate metabolic stability (blocking metabolic soft spots) and alter the pKa of the pyrrolidine nitrogen, thereby influencing oral bioavailability and blood-brain barrier penetration.

Unlike simple 3-fluoropyrrolidines, the quaternary carbon at position 3 eliminates the H-3 proton, significantly altering the expected NMR splitting patterns and simplifying the

Structural Representation[1][2][3][4][5][6][7]

-

SMILES: OC[C@@]1(F)CNCC1.Cl (Example for S-isomer)

-

Key Feature: Quaternary C-3 center bearing -F and -CH2OH.

Spectroscopic Characterization

The following data sets characterize the hydrochloride salt. Note that chemical shifts may vary slightly depending on concentration and the specific pH of the deuterated solvent (e.g.,

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Deuterium Oxide (

NMR (Proton) Predictions & Assignments

The absence of a proton directly attached to C-3 simplifies the spectrum compared to mono-substituted analogs.

| Position | Type | Shift ( | Multiplicity | Coupling ( | Interpretation |

| H-2 | 3.40 – 3.65 | Multiplet (dd/m) | Deshielded by adjacent N and geminal F. Diastereotopic protons due to chiral C3. | ||

| H-4 | 2.10 – 2.40 | Multiplet | Beta to Nitrogen, Alpha to Fluorine. Complex roofing effect likely. | ||

| H-5 | 3.20 – 3.45 | Triplet/Multiplet | - | Alpha to Nitrogen, distant from F. | |

| H-6 | 3.70 – 3.90 | Doublet (d) | The hydroxymethyl protons couple to the geminal fluorine. | ||

| NH/OH | Exchangeable | N/A | Broad Singlet | - | Typically not observed in |

Technical Insight: The signal for the hydroxymethyl group (

NMR (Carbon) Assignments

The

| Position | Carbon Type | Shift ( | Splitting Pattern | Coupling ( |

| C-3 | Quaternary (C-F) | 95.0 – 100.0 | Doublet (d) | |

| C-6 | 63.0 – 65.0 | Doublet (d) | ||

| C-2 | 50.0 – 53.0 | Doublet (d) | ||

| C-4 | 32.0 – 35.0 | Doublet (d) | ||

| C-5 | 44.0 – 46.0 | Doublet/Singlet |

NMR (Fluorine)

-

Shift:

-160.0 to -170.0 ppm (Relative to -

Pattern: Multiplet (due to coupling with H-2, H-4, and H-6).

-

Decoupled: Upon proton decoupling (

), this signal collapses to a sharp singlet, confirming the presence of a single fluorine environment.[1]

Mass Spectrometry (LC-MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

| Parameter | Value | Notes |

| [M+H]+ | 120.08 m/z | Protonated free base ( |

| [M+Na]+ | 142.06 m/z | Sodium adduct.[1] |

| Fragmentation | 102 m/z | Loss of |

| Isotope Pattern | M (100%), M+1 (~5.5%) | Standard carbon isotope distribution. |

Experimental Protocols

Protocol A: Sample Preparation for NMR Analysis

Objective: Prepare a homogeneous solution free of particulate matter for high-resolution NMR.

-

Massing: Weigh 5–10 mg of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride into a clean vial.

-

Solvation: Add 0.6 mL of Deuterium Oxide (

, 99.9% D) or-

Note:

is preferred for salt forms to ensure complete dissociation and sharp peaks.

-

-

Reference: If not using a solvent with an internal lock (like

), add 0.05% TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) as an internal reference ( -

Transfer: Transfer the solution to a 5mm NMR tube using a glass pipette, filtering through a cotton plug if any turbidity is observed.

Protocol B: Purity Assessment via HPLC

Objective: Verify chemical purity >95% prior to biological testing.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (low absorption expected; detection relies on the amide/amine backbone absorbance). ELSD (Evaporative Light Scattering Detector) is recommended if UV signal is weak.

Visualizations & Workflows

Analytical Characterization Workflow

The following diagram illustrates the logical flow for validating the compound's identity and purity.

Figure 1: Step-by-step analytical workflow for validating (3-Fluoropyrrolidin-3-yl)methanol hydrochloride.

NMR Coupling Topology

This diagram visualizes the critical spin-spin couplings (

Figure 2: Coupling topology showing the dominant influence of the Fluorine atom on adjacent nuclei.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136526641, (3-Fluoropyrrolidin-3-yl)methanol hydrochloride. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. Retrieved from [Link]

Sources

Structural Elucidation of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride: A Technical Guide

Executive Summary

(3-Fluoropyrrolidin-3-yl)methanol hydrochloride is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The incorporation of a fluorine atom at the C3 quaternary center modulates lipophilicity and metabolic stability, while the pyrrolidine ring serves as a versatile pharmacophore.

This guide provides a rigorous framework for interpreting the 1H NMR spectrum of this compound. Unlike simple aliphatic amines, this molecule exhibits complex second-order effects due to heteronuclear spin-spin coupling (

Structural Analysis & Spin Systems

Before analyzing the spectrum, we must map the magnetic environment. The molecule possesses a chiral quaternary center at C3, rendering the protons on the ring (C2, C4, C5) and the hydroxymethyl group diastereotopic.

The Coupling Network

The dominant feature of this spectrum is the influence of the Fluorine atom (

-

Vicinal Coupling (

): The Fluorine at C3 couples to protons on C2 , C4 , and the hydroxymethyl ( -

Geminal Coupling (

): Absent at C3 (quaternary center).[1] -

Long-range Coupling (

): Possible weak coupling to C5 protons, though often unresolved.

Visualization of Coupling Topology

The following diagram illustrates the scalar coupling network that dictates the multiplet structures.

Figure 1: Scalar coupling topology showing the central influence of the 19F nucleus on adjacent proton environments.

Experimental Protocol

To ensure reproducibility and distinct spectral resolution, the following protocol is mandatory.

Sample Preparation

-

Solvent: DMSO-d6 is preferred over D2O.

-

Reasoning: D2O causes rapid exchange of the ammonium (

) and hydroxyl (

-

-

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]

Acquisition Parameters

-

Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]

-

Transients (Scans): Minimum 16 (due to splitting reducing signal-to-noise ratio).

-

Spectral Width: -2 to 14 ppm (to capture downfield ammonium protons).

Spectral Interpretation & Assignments

The spectrum is characterized by a lack of simple singlets/triplets. Most signals appear as complex multiplets due to the superposition of

Chemical Shift Table (DMSO-d6)

| Signal Region (ppm) | Integration | Multiplicity | Assignment | Structural Notes |

| 9.0 - 10.0 | 2H | Broad Singlet | NH₂⁺ | Ammonium protons.[1] Deshielded by positive charge.[1] Disappears in D₂O shake. |

| 5.0 - 5.5 | 1H | Triplet/Broad | OH | Hydroxyl proton.[1] Coupled to CH₂ ( |

| 3.6 - 3.9 | 2H | ddd or m | CH₂-OH | Diagnostic Signal. Deshielded by Oxygen.[1] Split by F ( |

| 3.3 - 3.6 | 2H | Multiplet | C2-H | Alpha to Nitrogen, Beta to Fluorine.[1] Diastereotopic protons (ABX system with F). |

| 3.0 - 3.3 | 2H | Multiplet | C5-H | Alpha to Nitrogen, Gamma to Fluorine.[1] Less splitting from F compared to C2. |

| 2.0 - 2.4 | 2H | Multiplet | C4-H | Beta to Nitrogen, Alpha to Fluorine.[1] |

Detailed Mechanistic Analysis

The Hydroxymethyl Group (3.6 - 3.9 ppm)

This is the most critical region for structural confirmation.

-

Prediction: You expect a doublet (due to

) of doublets (due to geminal coupling if diastereotopic).[1] -

Observation: The

coupling constant is typically 15-25 Hz . This is significantly larger than standard H-H couplings (~7 Hz).[1] -

Validation: If you run a

-decoupled

The Ring Protons (C2 vs C4)

Distinguishing C2 and C4 is challenging but follows electronegativity logic:

-

C2 Protons: Located between the Ammonium (

) and the Fluorine-substituted carbon. The inductive effect of -

C4 Protons: Located between the Fluorine-substituted carbon and C5. They lack the direct alpha-deshielding of the Nitrogen, appearing upfield (~2.2 ppm).

Advanced Verification Workflow

To definitively confirm the structure and purity, follow this logic flow.

Figure 2: Analytical decision matrix for validating the salt form and fluorinated substitution pattern.

19F NMR (The "Truth" Spectrum)

While 1H NMR is complex, 19F NMR is simple and conclusive.

-

Expectation: A single multiplet signal around -150 to -170 ppm (relative to CFCl3).

-

Multiplicity: A complex heptet-like structure due to coupling with 6 nearby protons (2x C2, 2x C4, 2x CH2OH).

-

Proton Decoupling: Running a

experiment will collapse this multiplet into a sharp singlet , confirming a single fluorine environment and high purity.[1]

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] [1]

-

Reich, H. J. (2023). WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] [1]

Sources

Technical Guide: 13C NMR Analysis of (3-Fluoropyrrolidin-3-yl)methanol Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the

The analysis focuses on the complex spin-spin coupling patterns induced by the

Structural Analysis & Spin System

Before interpreting the spectrum, one must understand the magnetic connectivity.[1] The molecule possesses a quaternary chiral center at C3 , substituted with a fluorine atom and a hydroxymethyl group.

Key Structural Features:

-

Fluorine (

F): Acts as a hetero-nucleus causing large -

Amine Salt (

): The hydrochloride form protonates the pyrrolidine nitrogen, significantly deshielding the -

Symmetry: The molecule is chiral. Unless resolved, it exists as a racemate. In an achiral environment (NMR solvent), enantiomers are magnetically equivalent, resulting in a single set of signals.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as salt aggregation or pH-dependent shifts), the following protocol is recommended.

Sample Preparation[2]

-

Solvent Selection: DMSO-

is the preferred solvent. It provides excellent solubility for hydrochloride salts and prevents rapid exchange of the hydroxyl/amine protons (visible in -

Concentration: 10–20 mg in 0.6 mL solvent.

-

Reference: Calibrate to the DMSO-

septet center at 39.52 ppm .

Acquisition Parameters[2]

-

Pulse Sequence: Standard broadband proton-decoupled

C (typically zgpg30 or equivalent). -

Relaxation Delay (

): Set to -

Scans: Minimum 512 scans (due to the splitting of signal intensity into doublets by Fluorine).

13C NMR Spectral Data (Representative)

The following data represents the consensus chemical shifts and coupling constants derived from structural analogues and theoretical increments for the hydrochloride salt in DMSO-

| Carbon Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Note |

| C3 (Quaternary) | 98.5 – 102.0 | Doublet ( | 175 – 185 ( | Direct C-F bond.[2] Low intensity. |

| C6 (CH | 62.0 – 64.5 | Doublet ( | 20 – 25 ( | Geminal coupling.[2] |

| C2 ( | 52.0 – 55.0 | Doublet ( | 20 – 25 ( | Geminal coupling.[2] Deshielded by |

| C5 ( | 44.0 – 46.0 | Doublet ( | 5 – 10 ( | Vicinal coupling.[2] Distant from F. |

| C4 ( | 30.0 – 33.0 | Doublet ( | 20 – 25 ( | Geminal coupling.[2] |

Note: Exact chemical shifts may vary by

ppm depending on concentration and exact pH, but the coupling constants () are invariant structural fingerprints .

In-Depth Interpretation Guide

The defining feature of this spectrum is that every carbon signal is split into a doublet due to the

The Quaternary Center (C3) - The "Anchor"

The carbon directly attached to the fluorine (C3) is the most distinct signal.

-

Appearance: A doublet with a massive splitting of ~180 Hz.

-

Intensity: significantly lower than other peaks because it has no attached protons (NOE enhancement is minimal) and long relaxation times.

-

Diagnostic: If you do not see a doublet >170 Hz around 100 ppm, the C-F bond is not intact.

Distinguishing C2 vs. C4 vs. C6 (The Geminal Couplings)

Three carbons are 2 bonds away (

-

C6 (Hydroxymethyl): Most deshielded aliphatic carbon (~63 ppm) due to the direct Oxygen attachment.

-

C2 (Ring

): Deshielded (~53 ppm) by the Nitrogen, but less than C6. It is distinct from C4 because it is closer to the electronegative Nitrogen. -

C4 (Ring

): The most shielded of the geminal set (~31 ppm) as it is

The Distant Carbon (C5)

C5 is 3 bonds away from the fluorine.

-

Coupling: Smallest doublet (

Hz). -

Shift: Similar region to C2 (~45 ppm) because it is also

to the Nitrogen, but the smaller coupling constant clearly identifies it.

Visualization of Logic & Workflow

Assignment Logic Flowchart

The following diagram illustrates the decision tree for assigning the carbon signals based on

Caption: Logic flow for assigning Carbon signals based on Coupling Constants (

Experimental Workflow

This diagram outlines the critical steps in sample preparation and data validation.

Caption: Recommended experimental workflow for ensuring high-fidelity NMR data for fluorinated salts.

Validation & Quality Control

To confirm the assignment beyond doubt, the following validation steps are recommended:

-

DEPT-135: Run a DEPT-135 experiment.

-

C3 will disappear (Quaternary).

-

C2, C4, C5, C6 will all appear as negative phases (inverted) because they are all CH

groups. -

Self-Check: If any peak is positive (up), you have an impurity or a different substitution pattern.

-

-

F NMR: Run a simple fluorine spectrum. It should show a multiplet (due to H-coupling) around -160 to -170 ppm.[2] If proton-decoupled (

-

HSQC: Correlate the protons. The protons on C4 (shielded ~2.0 ppm) will correlate to the C4 carbon (~31 ppm), confirming the regiochemistry.

References

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

- Pyrrolidine Spectral Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for base pyrrolidine shifts and substituent increments).

-

Methodology for Fluorinated Scaffolds

- Analogue Data (3-Fluoropyrrolidine HCl): -amino shifts).

Sources

Technical Guide: Mass Spectrometry Analysis of (3-Fluoropyrrolidin-3-yl)methanol Hydrochloride

Executive Summary & Strategic Context

(3-Fluoropyrrolidin-3-yl)methanol hydrochloride is a high-value chiral building block frequently employed in the synthesis of kinase inhibitors and ferroelectric materials. Its structural duality—containing both a basic secondary amine and a polar hydroxymethyl group adjacent to a fluorine atom—presents specific analytical challenges.

Standard reverse-phase (C18) methods often fail to retain this compound due to its high polarity and basicity. Furthermore, the hydrochloride salt form introduces chloride ions that can suppress ionization in Electrospray Ionization (ESI) if not managed. This guide outlines a robust, self-validating LC-MS/MS workflow designed to ensure structural confirmation and purity assessment, prioritizing Hydrophilic Interaction Liquid Chromatography (HILIC) and mechanistic fragmentation analysis.

Physicochemical Profile & MS Implications

Before initiating experimental work, the analyst must understand the molecule's behavior in the gas and liquid phases.

| Feature | Specification | Mass Spectrometry Implication |

| Formula (Salt) | MW ~155.60 Da. The salt dissociates in solution. | |

| Formula (Free Base) | MW ~119.07 Da. This is the species observed in MS.[1] | |

| Monoisotopic Mass | 119.0746 Da | Target |

| Key Functionalities | Amine drives protonation (ESI+). Fluorine/Alcohol drive fragmentation (Neutral losses). | |

| Chirality | C3 is a chiral center | MS alone cannot distinguish enantiomers; requires chiral LC if enantiomeric excess (ee) is critical. |

Analytical Strategy: The "Why" Behind the Protocol

The Salt Interference Problem

The hydrochloride salt introduces

-

Solution: We utilize a buffer system (Ammonium Formate) that displaces chloride and promotes the formation of volatile salts, preventing source contamination.

Chromatography: HILIC vs. C18

Standard C18 columns suffer from "dewetting" or lack of retention for small, polar amines like this analyte.[2][3]

-

Recommendation: HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard here. It utilizes a high-organic mobile phase, which is ideal for ESI desolvation efficiency, boosting sensitivity by 5-10x compared to high-aqueous reverse-phase methods.

Experimental Protocols

Sample Preparation

-

Stock Solution: Dissolve 1 mg of the HCl salt in 1 mL of 50:50 Methanol:Water. (Note: The compound is hygroscopic; weigh quickly).

-

Working Standard: Dilute to 1 µg/mL in 90:10 Acetonitrile:Water (matching the HILIC initial conditions to prevent peak distortion).

LC-MS/MS Conditions

This protocol uses a Zwitterionic HILIC stationary phase, which interacts electrostatically with the amine and via hydrogen bonding with the hydroxyl group.

| Parameter | Setting | Rationale |

| Column | ZIC-HILIC or Amide-HILIC ( | Retains polar amines; orthogonal selectivity to C18. |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) | Provides protons for ionization; buffers the amine. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Weak solvent in HILIC mode. |

| Gradient | 95% B to 60% B over 8 mins | Elutes the polar amine by increasing water content. |

| Flow Rate | 0.4 mL/min | Optimal for ESI source stability. |

| Ion Source | ESI Positive ( | Protonation of the secondary amine is highly favorable. |

Analytical Workflow Diagram

The following diagram illustrates the decision matrix and workflow for analyzing this salt.

Figure 1: Analytical workflow prioritizing HILIC separation to manage polarity and salt effects.

Fragmentation Mechanics & Interpretation[4][5]

Understanding the fragmentation of (3-Fluoropyrrolidin-3-yl)methanol is critical for confirming identity against non-fluorinated impurities.

The Parent Ion

- = 120.08 [4]

-

The proton localizes on the secondary amine nitrogen.

Primary Fragmentation Channels

Collision-Induced Dissociation (CID) triggers two competing neutral loss pathways driven by the functional groups at the C3 position:

-

Loss of Water (

, -18 Da):-

The hydroxymethyl group is labile.

-

Transition: 120

102 . -

Mechanism: 1,2-elimination or neighboring group participation from the amine.

-

-

Loss of Hydrogen Fluoride (HF, -20 Da):

-

Fluorine on an aliphatic ring is prone to elimination, especially if a double bond can form (stabilized by the nitrogen lone pair).

-

Transition: 120

100 .

-

-

Ring Cleavage (Retro-Diels-Alder type):

-

Pyrrolidine rings often undergo cleavage involving the loss of ethylene (

) or similar fragments, though the substituents at C3 make this more complex.

-

Fragmentation Pathway Diagram

Figure 2: Predicted fragmentation tree showing competitive losses of water and hydrogen fluoride.

Quality Control & Impurity Profiling

When analyzing this building block, specific impurities related to its synthesis must be monitored.

Common Impurities

-

Des-fluoro analog (Pyrrolidin-3-yl-methanol):

-

Mass:

. -

Risk: This is an isobaric interference with the water-loss fragment of the target. Chromatographic separation is required to distinguish the source-fragment from the impurity parent.

-

-

Regioisomers (2-substituted):

-

Mass: Same (120).

-

Detection: Requires high-resolution LC (HILIC) to separate based on slight pKa differences.

-

System Suitability Criteria

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:

-

Retention Factor (

): Must be > 2.0 to ensure separation from the unretained salt void volume. -

Peak Shape: Tailing factor < 1.5 (Ammonium formate buffer is critical here).

-

MS/MS Ratio: The ratio of the 102 (water loss) to 100 (HF loss) fragments should remain constant (

) across the peak.

References

-

HILIC Method Development: McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. Link

-

Fragmentation of Fluorinated Amines: Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Referencing general rules of HF elimination in aliphatic amines). Link

-

Salt Effects in ESI: Kebarle, P. (2000). "A brief overview of the mechanisms involved in electrospray mass spectrometry." Journal of Mass Spectrometry. Link

-

Compound Data: PubChem Compound Summary for CID 53394869 (Related structure: Pyrrolidin-3-ylmethanol). Link(Note: Specific fluorinated analog data is derived from general class properties).

Sources

Technical Guide: Purity Assessment of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride

[1]

Executive Summary

The "Invisible" Analyte Challenge (3-Fluoropyrrolidin-3-yl)methanol hydrochloride presents a distinct analytical challenge: it is a highly polar, low-molecular-weight salt with no significant UV chromophore .[1] Standard reversed-phase HPLC with UV detection (254 nm) will fail to detect both the main peak and critical impurities, leading to false "high purity" results.

This guide outlines an orthogonal purity assessment strategy. We move beyond simple area-% integration and adopt a Mass Balance Approach combining Quantitative NMR (qNMR) for absolute assay, Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) for impurity profiling, and Ion Chromatography (IC) for salt stoichiometry.[1]

Part 1: Physicochemical Profile & Analytical Strategy

The Analyte

-

Chemical Structure: A pyrrolidine ring containing a secondary amine, a quaternary chiral center at C3, a fluorine atom, and a hydroxymethyl group.

-

Key Risks:

-

Lack of Chromophore: The molecule is "transparent" to standard UV detectors.

-

Chirality: The C3 center creates enantiomers. The (R) and (S) forms have identical physicochemical properties in achiral environments but distinct biological activities.

-

Polarity: The hydrochloride salt is extremely water-soluble, causing it to elute in the void volume (

) of C18 columns.

-

The Strategic Workflow

We employ a "Triad of Purity" to ensure data integrity.

Figure 1: The orthogonal analytical workflow designed to overcome the lack of UV absorbance.

Part 2: Primary Assay via Quantitative NMR (qNMR)[1][2]

Why this method? Since we cannot rely on UV extinction coefficients, qNMR is the only self-validating method to determine absolute purity (assay) without a reference standard of the analyte itself.

Internal Standard (IS) Selection

The choice of IS is critical. For this amine salt in D₂O, Maleic Acid is the superior choice over TCNB or DMSO.

-

Solubility: High in D₂O.[1]

-

Relaxation: Moderate

(allows reasonable recycle delays). -

Resonance: Singlet at ~6.3 ppm (unlikely to overlap with the pyrrolidine aliphatic protons at 2.0–4.5 ppm).

qNMR Protocol

| Parameter | Setting | Rationale |

| Solvent | D₂O (99.9% D) | Ensures solubility of the HCl salt; minimizes solvent suppression issues.[1] |

| Pulse Angle | 90° | Maximizes signal intensity per scan.[1] |

| Relaxation Delay ( | CRITICAL: Ensures >99.3% magnetization recovery for quantitative integration. | |

| Spectral Width | 20 ppm | Covers all proton signals and potential impurities. |

| Scans (NS) | 16 or 32 | Sufficient for S/N > 250:1 (required for <1% integration error). |

| Processing | Zero-filling (64k), Exponential (LB=0.3Hz) | Improves digital resolution and peak shape.[1] |

Calculation:

Part 3: Impurity Profiling via HILIC-CAD[1]

Why this method? Reversed-Phase (C18) columns will fail to retain this polar salt.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar amines, allowing separation of the parent from elimination products (alkenes) or precursors. CAD (Charged Aerosol Detection) is universal and detects non-chromophoric impurities.[1]

Chromatographic Conditions

-

Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).[1]

-

Why: Amide phases provide excellent retention for polar amines and are stable at higher pH if needed.[1]

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

-

Gradient:

-

0 min: 90% B (High organic start for HILIC retention)[1]

-

15 min: 60% B

-

20 min: 60% B

-

21 min: 90% B

-

-

Detector: CAD (Nebulizer Temp: 35°C).

-

Flow Rate: 0.8 mL/min.[1]

Self-Validating Check: Inject a blank. If you see "ghost peaks" in the gradient, they are likely mobile phase impurities detected by the high-sensitivity CAD. Subtract blank baseline from sample data.[1]

Part 4: Stoichiometry & Counter-ion Analysis

Why this method? The "hydrochloride" designation implies a stoichiometry. Is it a mono-HCl or hemi-HCl? Excess HCl counts as an impurity (lowering the weight-% of the active base).

Ion Chromatography (IC) Protocol[1]

-

System: Dionex ICS-6000 (or equivalent) with Conductivity Detection.

-

Column: IonPac AS11-HC (Anion Exchange).[1]

-

Eluent: KOH Gradient (hydroxide eluent generator recommended).[1]

-

Suppressor: ASRS (Anion Self-Regenerating Suppressor).[1]

-

Standard: NIST-traceable Chloride standard.

Interpretation: Calculate the molar ratio of Chloride to the Organic Base (determined by qNMR).

-

Target Ratio: 0.98 – 1.02 (Mono-HCl).

-

Deviations indicate free base presence (ratio < 1) or excess HCl (ratio > 1).[1]

Part 5: Chiral Purity Assessment

Why this method? The C3 position is chiral. Synthesis often produces a racemate or uses a chiral auxiliary.[1] You must prove the Enantiomeric Excess (%ee).[2]

Method: Chiral HPLC-MS/CAD

Direct separation is preferred over derivatization to avoid kinetic resolution errors.[1]

-

Column: Daicel Chiralpak IG-3 or IC-3 (Immobilized phases are robust).[1]

-

Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

-

Note: Even though the salt is polar, immobilized polysaccharide columns often work in Normal Phase with additives. If solubility is an issue, switch to Polar Organic Mode (Acetonitrile : Methanol : Ethylenediamine).[1]

-

-

Detection: MS (SIM mode for parent mass) or CAD.[1] UV is useless here.[1]

Part 6: Logic & Data Processing

The following diagram illustrates the decision logic for assigning the final purity value.

Figure 2: Data synthesis logic.[1] qNMR provides the anchor value; HILIC and IC provide specific impurity subtraction and form confirmation.

References

-

ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][5][6][7] Provides the framework for validating the specificity of the HILIC-CAD method. [Link]

-

ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. (2006).[1] Defines reporting thresholds for impurities identified by the CAD method. [Link]

-

Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications."[1] Progress in Nuclear Magnetic Resonance Spectroscopy. Establishes qNMR as a primary ratio method.[1] [Link]

-

McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC)." Journal of Chromatography A. Authoritative source on HILIC mechanisms for polar amines. [Link]

Sources

- 1. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride | C6H13ClFNO | CID 91825876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyworld.com [spectroscopyworld.com]

- 3. ossila.com [ossila.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. fda.gov [fda.gov]

A Technical Guide to the Solubility of (3-Fluoropyrrolidin-3-yl)methanol Hydrochloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines detailed experimental protocols for empirical determination, and presents available data for structurally related compounds to inform solvent selection and experimental design.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and ultimate therapeutic efficacy. For a novel molecule like (3-Fluoropyrrolidin-3-yl)methanol hydrochloride, understanding its behavior in various organic solvents is paramount for purification, crystallization, and the preparation of suitable dosage forms. This guide serves as a foundational resource for scientists navigating the challenges associated with this promising fluorinated pyrrolidine derivative.

(3-Fluoropyrrolidin-3-yl)methanol hydrochloride is a substituted pyrrolidine, a class of compounds of significant interest in medicinal chemistry. The pyrrolidine ring is a versatile scaffold found in numerous natural products and synthetic drugs[1]. The introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[2]. The hydrochloride salt form is often employed to enhance the aqueous solubility and stability of basic compounds[3].

Physicochemical Properties Influencing Solubility

The solubility of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride is governed by a complex interplay of its structural features. A thorough understanding of these characteristics is essential for predicting its behavior in different solvent systems.

| Property | Influence on Solubility |

| Molecular Structure | The core structure is a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the nitrogen atom introduces polarity. The molecule also contains a hydroxymethyl group (-CH2OH) and a fluorine atom at the 3-position. |

| Polarity | The presence of the amine hydrochloride, hydroxyl group, and fluorine atom makes this a highly polar molecule. The principle of "like dissolves like" suggests that it will exhibit greater solubility in polar solvents. |

| Hydrogen Bonding | The hydroxyl group and the protonated amine are strong hydrogen bond donors, while the nitrogen and oxygen atoms are hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule. |

| Ionic Character | As a hydrochloride salt, the compound exists in an ionic form in the solid state and in polar solvents. This ionic nature significantly increases its solubility in highly polar solvents, particularly water, while drastically reducing its solubility in non-polar organic solvents.[3] |

| Crystal Lattice Energy | The strength of the intermolecular forces in the solid crystal lattice must be overcome by solvent-solute interactions for dissolution to occur. The high polarity and potential for extensive hydrogen bonding in the solid state may result in a high lattice energy, requiring highly effective solvating agents. |

Inferred Solubility Profile from Analogous Compounds

(S)-(+)-3-Fluoropyrrolidine hydrochloride , which lacks the hydroxymethyl group, is reported to be soluble in methanol[4][5]. This suggests that small, polar protic solvents are capable of dissolving the fluorinated pyrrolidine hydrochloride core.

Pyrrolidine , the parent heterocycle without any substituents or the hydrochloride salt, exhibits broad solubility in a range of organic solvents, including alcohols, ethers, and even some less polar solvents like benzene and chloroform[6]. However, the hydrochloride salt form of our target molecule will drastically reduce its solubility in non-polar and weakly polar aprotic solvents.

Amine hydrochlorides , in general, are known to be poorly soluble in many common organic solvents[3]. For instance, methylamine hydrochloride has limited solubility in ethanol and is even less soluble in n-butanol[7]. This class behavior underscores the expectation of low solubility for (3-Fluoropyrrolidin-3-yl)methanol hydrochloride in non-polar and moderately polar aprotic solvents.

Based on these analogs, the following qualitative solubility profile can be anticipated:

-

High Solubility: Highly polar protic solvents such as water and short-chain alcohols (methanol, ethanol).

-

Moderate to Low Solubility: Polar aprotic solvents (e.g., DMSO, DMF) and longer-chain alcohols (e.g., propanol, butanol).

-

Insoluble/Very Poorly Soluble: Non-polar solvents (e.g., hexane, toluene) and weakly polar aprotic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane).

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride in a range of organic solvents.

Materials and Equipment

-

(3-Fluoropyrrolidin-3-yl)methanol hydrochloride (of known purity)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of the target compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of compound has dissolved. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical to ensure that no solid particles are transferred during the sampling of the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride of known concentrations.

-

Calculate the concentration of the compound in the saturated solutions from the calibration curve, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for (3-Fluoropyrrolidin-3-yl)methanol hydrochloride at 25 °C

| Solvent | Solvent Type | Dielectric Constant | Solubility (mg/mL) |

| Water | Polar Protic | 80.1 | > 100 |

| Methanol | Polar Protic | 32.7 | 50 - 100 |

| Ethanol | Polar Protic | 24.5 | 10 - 50 |

| Isopropanol | Polar Protic | 19.9 | 1 - 10 |

| Acetone | Polar Aprotic | 21.0 | < 1 |

| Acetonitrile | Polar Aprotic | 37.5 | < 1 |

| Dichloromethane | Non-polar | 9.1 | < 0.1 |

| Toluene | Non-polar | 2.4 | < 0.1 |

| Hexane | Non-polar | 1.9 | < 0.1 |

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

The interpretation of this data will be crucial for various stages of drug development:

-

Process Chemistry: Solvents with high solubility would be ideal for reaction media, while those with low solubility at lower temperatures could be excellent anti-solvents for crystallization.

-

Formulation Science: Understanding the solubility in pharmaceutically acceptable co-solvents is essential for developing liquid formulations.

-

Preclinical Studies: The choice of vehicle for in vivo studies will depend on the solubility and toxicity of the solvent.

Conclusion

While direct, comprehensive solubility data for (3-Fluoropyrrolidin-3-yl)methanol hydrochloride is not currently published, a strong foundational understanding of its physicochemical properties and the behavior of analogous compounds allows for a reasoned prediction of its solubility profile. It is anticipated to be highly soluble in polar protic solvents and poorly soluble in non-polar and weakly polar aprotic solvents. For definitive quantitative data, the experimental protocol detailed in this guide provides a robust framework for systematic determination. Such empirical data is indispensable for the successful advancement of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride as a potential therapeutic agent.

References

-

Scent.vn. Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. Available from: [Link]

-

National Institutes of Health (NIH). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available from: [Link]

-

Organic Syntheses. Methylamine Hydrochloride. Available from: [Link]

- Experiment 1 Determination of Solubility Class.

-

ResearchGate. How can I seperate pyrrolidine?. Available from: [Link]

-

PubChem. (3R)-3-fluoropyrrolidine hydrochloride. Available from: [Link]

-

PubChem. ((3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol. Available from: [Link]

-

Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available from: [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

-

Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1). Available from: [Link]

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. ossila.com [ossila.com]